molecular formula C16H15NO2 B2503446 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 37799-00-1

2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B2503446
CAS RN: 37799-00-1
M. Wt: 253.301
InChI Key: QKZKKFXTPSCYQI-UHFFFAOYSA-N
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Description

The compound "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" is a complex organic molecule that is likely to have a multi-cyclic structure based on its name. The presence of a benzyl group suggests an aromatic moiety, while the "tetrahydro" prefix indicates hydrogenation of a cyclic structure. The "methanoisoindole" part of the name implies a fused ring system that includes an isoindole unit, which is a structural isomer of indole. The "dione" ending signifies the presence of two ketone groups.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," they do provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involves the reaction of 2-butyl-4-methylphenol with formaldehyde and ethyleneamine, followed by a reaction with 2-naphthol to obtain a novel bridged tetra(phenol) compound . This suggests that the synthesis of complex heterocycles often requires multi-step reactions, starting with simpler aromatic compounds and building complexity through condensation reactions and the introduction of additional functional groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be quite intricate, as evidenced by the crystallographic analysis of the compounds in the provided papers. For example, the structure of the synthesized compound in paper was characterized by X-ray single crystal diffraction and found to belong to the monoclinic space group. This level of detail is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be diverse. The papers do not provide specific reactions for "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," but they do show that such compounds can engage in various interactions. For instance, the benzoazonine derivative in paper exhibits strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions. These types of interactions are important for the stability and reactivity of the molecule, as well as its potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" can be inferred from related structures. The presence of hydrogen bonding and other non-covalent interactions, as seen in the benzoazonine derivative , suggests that similar compounds may have significant solubility in polar solvents and could form crystalline structures under the right conditions. The ketone groups in the compound would likely contribute to its reactivity, potentially undergoing nucleophilic addition or condensation reactions.

Scientific Research Applications

Synthesis and Characterization of Derivatives:

  • The compound 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives have been synthesized and characterized for their potential applications in biomedical fields. Specifically, these derivatives have shown significant anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against certain human pathogens. The derivatives also displayed potent inhibition against human carbonic anhydrase I and II isoenzymes, indicating potential applications in managing conditions associated with these enzymes (Kocyigit et al., 2017).

Antibacterial and Enzyme Inhibition Profiles:

  • Further research into 1,3,5-trisubstituted pyrazoline derivatives of the compound revealed impressive antibacterial and anticancer activities. These derivatives were also evaluated for their inhibition against acetylcholinesterase enzyme and carbonic anhydrase I and II isoenzymes. The Ki values for these enzymes were remarkably low, suggesting strong inhibitory potential which could be beneficial for various medical applications (Kocyigit et al., 2019).

Carbonic Anhydrase Inhibition for Biochemical Processes:

  • The compound's derivatives have been synthesized and evaluated for their inhibitory characteristics against human carbonic anhydrase isoenzymes I and II. These compounds showed excellent inhibitory effects, surpassing those of acetazolamide, a clinical carbonic anhydrase inhibitor. This property is significant given the role of carbonic anhydrase in various biochemical and physiological processes (Kocyigit et al., 2016).

Antibacterial Screening:

  • Novel derivatives of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione have also been synthesized and evaluated for their antimicrobial activity. These studies indicate potent antibacterial activity against specific strains of microorganisms, highlighting the compound's potential in addressing infectious diseases (Özbek et al., 2017).

Antipsychotic Potential:

  • A series of N-substituted cyclic imide derivatives of the compound have been synthesized and evaluated for their properties affecting dopamine, serotonin receptors, and other neurological targets, showing promise as potential antipsychotic drugs. One derivative, in particular, showed balanced activities on various receptors, suggesting a lower risk of side effects typically associated with antipsychotic drugs (Xu et al., 2018).

properties

IUPAC Name

4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-13-11-6-7-12(8-11)14(13)16(19)17(15)9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZKKFXTPSCYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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